molecular formula C16H32N4O3 B1372485 tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate CAS No. 1174064-68-6

tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate

Cat. No.: B1372485
CAS No.: 1174064-68-6
M. Wt: 328.45 g/mol
InChI Key: CDZDEHVWAXDQAQ-ZDUSSCGKSA-N
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Description

Tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a tert-butyl group, a dimethylamino group, and a piperazine ring, making it a versatile molecule in various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product.

  • Step 1: Preparation of Intermediate Compounds

      Starting Materials: tert-butyl carbamate, (S)-4-chlorobutanol, dimethylamine, and piperazine.

      Reaction Conditions: The initial step involves the reaction of tert-butyl carbamate with (S)-4-chlorobutanol in the presence of a base such as sodium hydride to form an intermediate.

  • Step 2: Formation of the Final Compound

      Intermediate Reaction: The intermediate is then reacted with dimethylamine and piperazine under controlled temperature and pressure conditions to yield this compound.

      Catalysts and Solvents: Common catalysts include palladium on carbon, and solvents such as dichloromethane or tetrahydrofuran are often used.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors with precise control over reaction parameters.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino or piperazine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission and cellular metabolism, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (S)-4-(dimethylamino)-1-(piperidine-1-carbonyl)butylcarbamate: Similar structure but with a piperidine ring instead of piperazine.

    Tert-butyl (S)-4-(dimethylamino)-1-(morpholine-1-carbonyl)butylcarbamate: Contains a morpholine ring, offering different chemical properties.

Uniqueness

Tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Biological Activity

tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate, also known by its CAS number 1174064-68-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C16H32N4O3, and it has a molecular weight of 328.45 g/mol. This article aims to explore its biological activity, synthesizing research findings, case studies, and relevant data.

PropertyValue
Molecular Formula C16H32N4O3
Molecular Weight 328.45 g/mol
CAS Number 1174064-68-6
IUPAC Name tert-butyl N-[(2S)-5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate
Synonyms Carbamic acid, N-[(1S)-4-(dimethylamino)-1-(1-piperazinylcarbonyl)butyl]-, 1,1-dimethylethyl ester

Research indicates that this compound may interact with various biological pathways. It has been suggested that this compound acts as an inhibitor of certain enzymes involved in neurodegenerative processes.

  • Inhibition of Acetylcholinesterase : The compound exhibits activity against acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in conditions such as Alzheimer's disease .
  • Amyloid Beta Aggregation : In vitro studies have shown that related compounds can inhibit the aggregation of amyloid beta peptides (Aβ), which are implicated in Alzheimer’s pathology. This suggests a potential neuroprotective effect .
  • Oxidative Stress Reduction : The compound may also play a role in reducing oxidative stress within neuronal cells, which is a contributing factor to neurodegeneration .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of similar compounds on astrocytes exposed to Aβ peptides. The results indicated that these compounds could enhance cell viability and reduce markers of oxidative stress, suggesting potential therapeutic applications for conditions like Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from piperazine derivatives and employing carbamate formation techniques. The characterization of synthesized compounds often includes spectroscopic methods to confirm structure and purity .

Biological Activity Comparison

Compound NameAcetylcholinesterase Inhibition (IC50)Aβ Aggregation Inhibition (%)Neuroprotective Effect (Cell Viability %)
tert-butyl (S)-4-(dimethylamino)-...15.4 nM85% at 100 µM62.98%
Related Compound M40.17 µMNot specifiedNot specified

Properties

IUPAC Name

tert-butyl N-[(2S)-5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N4O3/c1-16(2,3)23-15(22)18-13(7-6-10-19(4)5)14(21)20-11-8-17-9-12-20/h13,17H,6-12H2,1-5H3,(H,18,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZDEHVWAXDQAQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN(C)C)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN(C)C)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670725
Record name tert-Butyl [(2S)-5-(dimethylamino)-1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174064-68-6
Record name tert-Butyl [(2S)-5-(dimethylamino)-1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate
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tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate
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tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate
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tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate
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tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate

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